molecular formula C5H12OS2 B1580803 1,3-Bis(methylthio)-2-propanol CAS No. 31805-83-1

1,3-Bis(methylthio)-2-propanol

Cat. No. B1580803
CAS RN: 31805-83-1
M. Wt: 152.3 g/mol
InChI Key: BTQNSLFPJKRBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Bis(methylthio)-2-propanol”, also known as “1,3-Bis(methylsulfanyl)propane” or “2,6-Dithiaheptane”, is an organic compound with the molecular formula C5H12S2 . It has a molecular weight of 136.279 .


Molecular Structure Analysis

The molecular structure of “1,3-Bis(methylthio)-2-propanol” can be viewed as a 2D Mol file or a computed 3D SD file . The compound’s structure is also available in the NIST Chemistry WebBook .


Chemical Reactions Analysis

The chemical reactions of “1,3-Bis(methylthio)-2-propanol” have been studied in the context of oxidation reactions . The compound was oxidized with various oxidants, and the amounts of oxidized substrates (sulfoxides and/or sulfones) were determined by NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Reactions

1,3-Bis(methylthio)-2-propanol has been utilized in various chemical syntheses and reactions. For instance, it is involved in the synthesis of 3-methylthio-1,2-dithiolylium salts and further converted into 1,3-bis-(1,2-dithiol-3-ylidene)-2-propanones (Frandsen, 1978). Additionally, it's used in preparing 2,3-bis(fattyalkylthio)-1-propanols for further synthetic adaptation as hydrophobic analogs of lung surfactant phosphatidylcholines (Gernon et al., 1999). Another application is in the formation of γ-hydroxy-α,β-unsaturated aldehydes (Erickson, 2003).

Crystallography and Materials Science

In the field of crystallography and materials science, derivatives of 1,3-Bis(methylthio)-2-propanol are studied for their structural properties. For example, 2,5-Bis(methylthio)-7,7',8,8'-tetracyanoquinodimethane, a derivative, has been analyzed for its planar structure and molecular stacking in a herringbone fashion, which is significant for understanding molecular interactions in solid states (Mizuguchi et al., 1994).

Biosynthesis and Food Chemistry

In the realm of biosynthesis and food chemistry, 1,3-Bis(methylthio)-2-propanol-related compounds are being explored. For example, 3-(Methylthio)-1-propanol, an important sulfur compound in Baijiu with a similar structure, has been the focus of a study aimed at enhancing its content to improve flavor quality using a synthetic microbial community approach (Du et al., 2021).

Pharmaceutical Chemistry and Catalysis

The compound has applications in pharmaceutical chemistry, where it contributes to the synthesis of various biologically active molecules. For example, it plays a role in the synthesis of pyrimidine derivatives with potential biological activities (Kohra et al., 1988). Additionally, its derivatives are used in the diastereoselective synthesis and photocleavage of Ruthenium Polypyridyl Complexes, highlighting its role in the development of new catalysts and chemotherapeutic agents (Meijer & Bonnet, 2019).

Synthesis of Organic Compounds

It is also involved in the synthesis of organic compounds like 3-(Methylthio)phenols, which are valuable in the field of organic chemistry due to their unique properties and applications in the synthesis of more complex molecules (Lubbe et al., 2008).

Safety And Hazards

The safety data sheet for “1,3-Bis(methylthio)-2-propanol” advises against breathing its mist, gas, or vapours and recommends avoiding contact with skin and eyes . It also suggests using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill/leak .

properties

IUPAC Name

1,3-bis(methylsulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS2/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQNSLFPJKRBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185684
Record name 1,3-Bis(methylthio)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(methylthio)-2-propanol

CAS RN

31805-83-1
Record name 1,3-Bis(methylthio)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31805-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(methylthio)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31805-83-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(methylthio)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(methylthio)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Bis(methylthio)-2-propanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T658L4YWD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(methylthio)-2-propanol
Reactant of Route 2
Reactant of Route 2
1,3-Bis(methylthio)-2-propanol
Reactant of Route 3
1,3-Bis(methylthio)-2-propanol
Reactant of Route 4
Reactant of Route 4
1,3-Bis(methylthio)-2-propanol
Reactant of Route 5
1,3-Bis(methylthio)-2-propanol
Reactant of Route 6
1,3-Bis(methylthio)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.